Cas no 2138155-26-5 ([3-(Cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine)
amine structure](https://ja.kuujia.com/scimg/cas/2138155-26-5x500.png)
[3-(Cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine 化学的及び物理的性質
名前と識別子
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- 2138155-26-5
- EN300-788813
- [3-(cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine
- [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine
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- インチ: 1S/C9H17F2NO/c1-2-12-6-9(10,11)7-13-5-8-3-4-8/h8,12H,2-7H2,1H3
- InChIKey: HOWKZBCYXDIZDK-UHFFFAOYSA-N
- SMILES: FC(CNCC)(COCC1CC1)F
計算された属性
- 精确分子量: 193.12782049g/mol
- 同位素质量: 193.12782049g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 7
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 21.3Ų
[3-(Cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-788813-5.0g |
[3-(cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine |
2138155-26-5 | 95.0% | 5.0g |
$3894.0 | 2025-03-21 | |
Enamine | EN300-788813-0.5g |
[3-(cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine |
2138155-26-5 | 95.0% | 0.5g |
$1289.0 | 2025-03-21 | |
Enamine | EN300-788813-1.0g |
[3-(cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine |
2138155-26-5 | 95.0% | 1.0g |
$1343.0 | 2025-03-21 | |
Enamine | EN300-788813-10.0g |
[3-(cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine |
2138155-26-5 | 95.0% | 10.0g |
$5774.0 | 2025-03-21 | |
Enamine | EN300-788813-2.5g |
[3-(cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine |
2138155-26-5 | 95.0% | 2.5g |
$2631.0 | 2025-03-21 | |
Enamine | EN300-788813-0.05g |
[3-(cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine |
2138155-26-5 | 95.0% | 0.05g |
$1129.0 | 2025-03-21 | |
Enamine | EN300-788813-0.1g |
[3-(cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine |
2138155-26-5 | 95.0% | 0.1g |
$1183.0 | 2025-03-21 | |
Enamine | EN300-788813-0.25g |
[3-(cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine |
2138155-26-5 | 95.0% | 0.25g |
$1235.0 | 2025-03-21 |
[3-(Cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
[3-(Cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amineに関する追加情報
Introduction to [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine and Its Significance in Modern Chemical Research
[3-(Cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine is a compound with the CAS number 2138155-26-5, which has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, presents a promising avenue for the development of novel therapeutic agents. The presence of both [cyclopropylmethoxy] and [difluoropropyl] substituents in its molecular framework contributes to its distinct chemical properties, making it a subject of intense study in synthetic chemistry and drug discovery.
The [cyclopropylmethoxy] group is particularly noteworthy due to its ability to influence the electronic and steric environment of the molecule. This substituent has been observed to enhance the metabolic stability of compounds, a crucial factor in pharmaceutical design. In contrast, the [difluoropropyl] moiety introduces fluorine atoms, which are well-known for their ability to improve pharmacokinetic profiles, including bioavailability and binding affinity. The combination of these two groups in [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine suggests a potential for developing molecules with enhanced efficacy and reduced side effects.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds with unprecedented accuracy. Molecular modeling studies indicate that [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine exhibits favorable interactions with biological targets, making it a viable candidate for further investigation. These simulations have provided valuable insights into the compound's binding affinity and potential metabolic pathways, guiding the design of more effective derivatives.
In the realm of drug discovery, the synthesis of novel amines remains a cornerstone due to their diverse biological activities. [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine represents an interesting example of how structural modifications can lead to significant improvements in drug-like properties. The introduction of fluorine atoms has been particularly effective in enhancing the lipophilicity and solubility of pharmaceutical candidates, which are critical factors for their clinical success.
Current research is exploring the potential applications of [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine in various therapeutic areas. Preliminary studies suggest that this compound may have applications in the treatment of neurological disorders, where its ability to modulate neurotransmitter activity is of great interest. Additionally, its structural features make it a promising candidate for developing anti-inflammatory agents, given the growing demand for safer and more effective alternatives.
The synthetic pathways for producing [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine have also been optimized to ensure scalability and cost-effectiveness. Advanced catalytic methods have been employed to streamline the synthesis process, reducing both reaction times and waste generation. These advancements align with the broader goals of green chemistry, emphasizing sustainability in pharmaceutical manufacturing.
As our understanding of molecular interactions continues to evolve, compounds like [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine will play a pivotal role in shaping the future of medicine. Their unique structural features offer a rich foundation for innovation, driving the development of next-generation therapeutics that address unmet medical needs. The ongoing research in this area underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists in harnessing the full potential of such molecules.
The future prospects for [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](ethyl)amine are promising, with several clinical trials already underway to evaluate its efficacy and safety profile. These trials aim to provide concrete evidence supporting its use as a therapeutic agent and paving the way for regulatory approval. As more data becomes available, it is expected that this compound will emerge as a valuable tool in modern medicine.
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